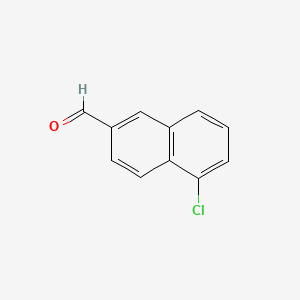

5-Chloronaphthalene-2-carboxaldehyde

Description

Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

The naphthalene ring system, composed of two fused benzene (B151609) rings, is a fundamental structural motif in a vast array of chemical compounds. ijpsjournal.com Its versatility makes it a cornerstone in various scientific fields. numberanalytics.com In medicinal chemistry, naphthalene derivatives have been extensively explored, leading to the development of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov Notable examples include the nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952) and the antituberculosis drug bedaquiline. numberanalytics.comnih.gov

Beyond pharmaceuticals, naphthalene derivatives are crucial in materials science for creating dyes, pigments, polymers, and resins. numberanalytics.comknowde.com Their application extends to agriculture, where they are used in the synthesis of pesticides. numberanalytics.com The inherent aromaticity and extended π-conjugated system of naphthalene also make it an attractive component for developing materials with specific optoelectronic properties. The ability to functionalize the naphthalene core allows chemists to modulate its physical and biological characteristics, making it a privileged scaffold in modern chemical research. ijpsjournal.comnih.gov

Role of Formyl and Halogen Substituents in Naphthalene Reactivity

The reactivity of the naphthalene ring is significantly influenced by the nature and position of its substituents. numberanalytics.com The introduction of a formyl group (-CHO) and a halogen atom (in this case, chlorine) imparts specific electronic characteristics to the 5-Chloronaphthalene-2-carboxaldehyde molecule.

The formyl group is a moderately deactivating, electron-withdrawing group. Through its resonance and inductive effects, it decreases the electron density of the aromatic rings, making the naphthalene system less susceptible to electrophilic aromatic substitution than naphthalene itself. A study on formyl-substituted naphthalenes confirmed the impact of this group on the molecule's energetics and reactivity. nih.gov

Halogens, like chlorine, are also deactivating groups due to their inductive electron-withdrawing effect. However, they are known to be ortho-, para-directing in electrophilic substitution reactions because of their ability to donate a lone pair of electrons through resonance. In the case of this compound, the chlorine atom is at the C-5 position (an α-position), and the formyl group is at the C-2 position (a β-position). The interplay of these two substituents creates a unique pattern of electron distribution across the rings, directing further chemical transformations to specific positions and enabling regioselective synthesis. researchgate.net The presence of these functional groups provides reactive handles for a variety of chemical reactions, such as nucleophilic additions to the aldehyde, cross-coupling reactions at the carbon-chlorine bond, and further substitutions on the aromatic system.

Overview of Research Trajectories for Aryl and Heteroaryl Carboxaldehydes

Aryl and heteroaryl carboxaldehydes, including compounds like this compound, are highly versatile building blocks in organic synthesis. Current research focuses on developing novel and efficient methods for their synthesis and subsequent functionalization. A major research trajectory involves their use in transition-metal-catalyzed cross-coupling reactions. acs.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex molecular structures.

For instance, aldehydes can be used in reactions that enable the modular assembly of chalcones, which are key intermediates in the synthesis of many bioactive molecules. acs.org Furthermore, significant progress has been made in the direct, regioselective C-H functionalization of naphthalene derivatives, allowing for the introduction of various groups onto the aromatic core. researchgate.net Research also explores the synthesis of fused heterocyclic systems starting from functionalized carboxaldehydes, such as 2-chloroquinoline-3-carbaldehyde, which serves as a precursor to complex molecules with potential pharmaceutical applications. nih.gov The overarching goal is to expand the synthetic toolbox for creating polysubstituted aromatic and heteroaromatic compounds in a controlled and efficient manner. researchgate.net

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 122349-67-1 | echemi.com |

| Molecular Formula | C11H7ClO | echemi.com |

| Molecular Weight | 190.63 g/mol | echemi.com |

| Synonyms | 5-Chloro-2-naphthaldehyde, 2-Naphthalenecarboxaldehyde, 5-chloro- | echemi.com |

| InChIKey | BAKYNHINCCCWBG-UHFFFAOYSA-N | echemi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKYNHINCCCWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=O)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704770 | |

| Record name | 5-Chloronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122349-67-1 | |

| Record name | 5-Chloro-2-naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122349-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Chemistry and Derivatization of 5 Chloronaphthalene 2 Carboxaldehyde

Chemical Transformations at the Carboxaldehyde Group

The aldehyde functional group is a versatile center for a variety of chemical reactions, including condensations, oxidations, reductions, and nucleophilic additions.

Condensation Reactions and Schiff Base Formation

The carbonyl carbon of the carboxaldehyde group in 5-Chloronaphthalene-2-carboxaldehyde is electrophilic and readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. The formation of Schiff bases is a fundamental transformation in organic synthesis, providing access to a wide array of compounds with applications in medicinal chemistry and material science. nih.govuobaghdad.edu.iqsemanticscholar.orgnih.gov

The general reaction proceeds as follows:

Illustrative examples of potential Schiff bases derived from this compound are presented in the table below.

| Reactant Amine | Product Schiff Base Name |

| Aniline | N-(5-chloronaphthalen-2-ylmethylene)aniline |

| 4-Methoxyaniline | N-(5-chloronaphthalen-2-ylmethylene)-4-methoxyaniline |

| 2-Aminopyridine | N-(5-chloronaphthalen-2-ylmethylene)pyridin-2-amine |

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to different classes of naphthalene (B1677914) derivatives.

Oxidation: Oxidation to 5-chloro-2-naphthoic acid can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like sodium chlorite (B76162) (NaClO₂). researchgate.netnih.gov The resulting carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and other acid derivatives.

Reduction: Reduction of the aldehyde to 5-chloronaphthalen-2-yl)methanol can be accomplished using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.comrsc.orgrsc.org Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) is also an effective method. These resulting alcohols can undergo further reactions typical of primary alcohols.

The table below summarizes the products of oxidation and reduction.

| Reaction Type | Reagent Example | Product Name |

| Oxidation | Potassium Permanganate | 5-chloro-2-naphthoic acid |

| Reduction | Sodium Borohydride | (5-chloronaphthalen-2-yl)methanol |

Nucleophilic Addition Reactions

The electrophilic carbon of the carboxaldehyde group is susceptible to attack by various nucleophiles. youtube.comlibretexts.orgmasterorganicchemistry.comlibretexts.org A classic example is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group to form a secondary alcohol after an acidic workup. youtube.com This reaction is a powerful tool for forming new carbon-carbon bonds.

For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would yield 1-(5-chloronaphthalen-2-yl)ethanol.

The following table illustrates potential products from nucleophilic addition reactions.

| Nucleophile (Grignard Reagent) | Product Alcohol Name |

| Methylmagnesium bromide | 1-(5-chloronaphthalen-2-yl)ethanol |

| Phenylmagnesium bromide | (5-chloronaphthalen-2-yl)(phenyl)methanol |

| Ethylmagnesium bromide | 1-(5-chloronaphthalen-2-yl)propan-1-ol |

Reactions Involving the Chlorosubstituent on the Naphthalene Ring

The chlorine atom on the naphthalene ring, while generally less reactive than the aldehyde group, can participate in several important transformations, particularly in the realm of metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution on Chloronaphthalenes

Nucleophilic aromatic substitution (SNAᵣ) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgmasterorganicchemistry.comnih.govlibretexts.orgyoutube.com For chloronaphthalenes, this reaction typically requires harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups on the aromatic ring to proceed efficiently. The aldehyde group at the 2-position does provide some activation for substitution at the 5-position, though it is not as strongly activating as a nitro group. Therefore, direct substitution of the chlorine atom in this compound by common nucleophiles would likely require forcing conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds. unistra.frmdpi.comnih.govyoutube.com The chloro substituent on this compound can serve as a handle for these transformations, although aryl chlorides are generally less reactive than the corresponding bromides or iodides. unistra.frwikipedia.org

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgmdpi.com This reaction would allow for the introduction of an alkyne moiety at the 5-position of the naphthalene ring.

Illustrative Sonogashira coupling products are shown below.

| Alkyne Reactant | Product Name |

| Phenylacetylene | 5-(phenylethynyl)naphthalene-2-carboxaldehyde |

| Trimethylsilylacetylene | 5-((trimethylsilyl)ethynyl)naphthalene-2-carboxaldehyde |

| 1-Heptyne | 5-(hept-1-yn-1-yl)naphthalene-2-carboxaldehyde |

Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. acs.orgyoutube.comyoutube.comnih.gov This is a widely used method for the formation of biaryl compounds.

Potential Suzuki coupling products are detailed in the table below.

| Boronic Acid Reactant | Product Name |

| Phenylboronic acid | 5-phenylnaphthalene-2-carboxaldehyde |

| Thiophene-2-boronic acid | 5-(thiophen-2-yl)naphthalene-2-carboxaldehyde |

| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)naphthalene-2-carboxaldehyde |

Stille Coupling: The Stille coupling reaction utilizes an organotin compound as the coupling partner for an organic halide, catalyzed by a palladium complex. organic-chemistry.orglibretexts.orgwikipedia.orgpsu.edunumberanalytics.com This reaction is known for its tolerance of a wide range of functional groups.

The table below provides examples of potential Stille coupling products.

| Organotin Reactant | Product Name |

| Tributyl(phenyl)stannane | 5-phenylnaphthalene-2-carboxaldehyde |

| Tributyl(vinyl)stannane | 5-vinylnaphthalene-2-carboxaldehyde |

| Tributyl(furan-2-yl)stannane | 5-(furan-2-yl)naphthalene-2-carboxaldehyde |

Lithium-Halogen Exchange and Subsequent Trapping Reactions

The conversion of an aryl halide to an organolithium species via lithium-halogen exchange is a powerful tool for carbon-carbon bond formation. wikipedia.org This reaction is typically fast and proceeds under kinetic control. wikipedia.org In the case of this compound, the chlorine atom at the C5 position can undergo exchange with an organolithium reagent, such as n-butyllithium or t-butyllithium, to generate a highly reactive 5-lithio-naphthalene-2-carboxaldehyde intermediate.

The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, meaning that chloroarenes are the least reactive among the common halogens. wikipedia.org However, the reaction can still be effectively carried out, often at low temperatures to prevent side reactions. The aldehyde functionality introduces a further consideration, as organolithium reagents are potent nucleophiles that can add to the carbonyl group. To circumvent this, protection of the aldehyde, for instance as an acetal, may be necessary prior to the exchange reaction. Alternatively, the use of carefully controlled reaction conditions, such as very low temperatures, can sometimes favor the desired halogen exchange over nucleophilic addition.

Once the 5-lithio species is formed, it can be trapped with a variety of electrophiles to introduce new substituents at the C5 position. This two-step sequence provides a regioselective method for the synthesis of 5-substituted-naphthalene-2-carboxaldehydes.

Table 1: Hypothetical Examples of Lithium-Halogen Exchange and Trapping Reactions

| Entry | Electrophile | Product |

| 1 | Dimethylformamide (DMF) | 5-Formylnaphthalene-2-carboxaldehyde |

| 2 | Carbon dioxide (CO₂) | 2-Formylnaphthalene-5-carboxylic acid |

| 3 | Alkyl halide (R-X) | 5-Alkylnaphthalene-2-carboxaldehyde |

This table presents hypothetical reaction outcomes for illustrative purposes, as specific experimental data for this compound was not available in the searched literature.

Intramolecular Cyclization and Annulation Strategies

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of fused-ring systems through intramolecular cyclization reactions. These reactions can lead to the formation of novel polycyclic aromatic hydrocarbons and heterocycles.

For instance, a derivative of this compound, where the aldehyde has been converted to a suitable side chain, could undergo an intramolecular Heck reaction. In such a scenario, the chloro group at C5 would participate in a palladium-catalyzed coupling with an olefinic moiety tethered to the naphthalene core, leading to the formation of a new ring.

Another potential strategy involves the conversion of the aldehyde group into a nucleophilic center, which could then attack the C5 position, displacing the chloride in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The feasibility of such a reaction would depend on the nature of the tether and the activation of the aromatic ring.

Regioselective Functionalization and Multi-Substituted Naphthalene Synthesis

The existing substituents on this compound direct the regioselectivity of further functionalization, enabling the synthesis of multi-substituted naphthalene derivatives. The aldehyde group is a meta-directing group in electrophilic aromatic substitution, while the chloro group is ortho, para-directing. The interplay of these directing effects, along with steric hindrance, governs the position of incoming electrophiles.

Furthermore, the chloro and aldehyde groups can be transformed into other functionalities, which in turn can direct subsequent reactions. For example, a patent has described the oxidation of 5-chloro-2-naphthaldehyde to methyl 5-chloro-2-naphthoate. This transformation alters the electronic nature of the substituent at C2, which would influence the regioselectivity of further synthetic steps.

Cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, at the C5 position (after conversion to a more reactive boronic acid/ester or stannane, or directly using the chloride) provide a powerful avenue for introducing a wide variety of aryl, heteroaryl, or amino groups.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-Chloronaphthalene-2-carboxaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the substitution pattern and connectivity of the molecule.

High-Resolution ¹H NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to exhibit signals in both the aromatic and aldehyde regions. The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. For instance, the aldehyde proton of 2-naphthaldehyde (B31174) is observed at approximately 10.13 ppm. acs.org

The aromatic region will display a complex pattern of signals corresponding to the six protons on the naphthalene (B1677914) ring system. The presence of the electron-withdrawing chloro and carboxaldehyde groups will influence the chemical shifts of these protons. The chlorine atom at the C-5 position will exert a deshielding effect on the peri-proton at C-4 and the ortho-proton at C-6. Similarly, the carboxaldehyde group at C-2 will deshield the protons at C-1 and C-3.

Based on the known data for 1-chloronaphthalene (B1664548) nih.gov and 2-naphthaldehyde, acs.org a predictive analysis of the proton chemical shifts can be made. The protons on the chlorinated ring (H-4, H-6, H-7, and H-8) will be influenced by the chloro substituent, while the protons on the other ring (H-1 and H-3) will be primarily affected by the aldehyde group. The coupling constants (J-values) will be crucial for assigning the specific protons, with typical ortho-coupling (³J) in the range of 7-9 Hz and meta-coupling (⁴J) around 1-3 Hz.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | ~8.3-8.5 | d | J ≈ 1-2 (meta to H-3) |

| H-3 | ~7.9-8.1 | d | J ≈ 8-9 (ortho to H-4) |

| H-4 | ~7.7-7.9 | d | J ≈ 8-9 (ortho to H-3) |

| H-6 | ~7.6-7.8 | dd | J ≈ 7-8 (ortho to H-7), J ≈ 1-2 (meta to H-8) |

| H-7 | ~7.5-7.7 | t | J ≈ 7-8 (ortho to H-6 and H-8) |

| H-8 | ~8.0-8.2 | d | J ≈ 7-8 (ortho to H-7) |

| CHO | ~10.1 | s | - |

¹³C NMR and 2D NMR (COSY, HSQC, HMBC) for Connectivity Assignment

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing around δ 192 ppm, as seen in 2-naphthaldehyde. rsc.org The ten carbons of the naphthalene ring will resonate in the aromatic region (δ 120-150 ppm). The carbon atom attached to the chlorine (C-5) will experience a direct deshielding effect, while other carbons will be influenced to varying degrees by both the chloro and carboxaldehyde substituents. nih.gov

Two-dimensional NMR techniques are indispensable for unambiguous assignments:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming which protons are adjacent in the ring system (ortho-coupling).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~192 |

| C-1 | ~135 |

| C-2 | ~134 |

| C-3 | ~129 |

| C-4 | ~128 |

| C-4a | ~136 |

| C-5 | ~133 |

| C-6 | ~127 |

| C-7 | ~128 |

| C-8 | ~125 |

| C-8a | ~130 |

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by characteristic absorption bands. The most prominent of these would be the C=O stretching vibration of the aldehyde group, which is expected to appear in the region of 1690-1715 cm⁻¹. For 2-naphthaldehyde, this peak is observed around 1695 cm⁻¹. The presence of the electron-withdrawing chloro group may slightly shift this frequency.

Other key absorptions would include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aldehyde): Two weak bands are expected around 2820 and 2720 cm⁻¹.

C=C stretching (aromatic): A series of bands in the 1400-1600 cm⁻¹ region.

C-Cl stretching: A strong band in the fingerprint region, typically between 600 and 800 cm⁻¹, which can be indicative of the substitution pattern.

Predicted FTIR Data for this compound:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium-Weak |

| C-H (aldehyde) | 2850-2800, 2750-2700 | Weak |

| C=O (aldehyde) | 1710-1690 | Strong |

| C=C (aromatic) | 1620-1580, 1510-1450 | Medium-Strong |

| C-Cl | 800-600 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to FTIR, would provide further insights into the vibrational modes of the molecule. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong Raman signals. The C=O stretch would also be observable, though typically weaker than in the FTIR spectrum. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations, making it a valuable tool for analyzing the naphthalene ring system. The C-Cl stretch would also be Raman active.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. Naphthalene and its derivatives are known to exhibit characteristic absorption bands in the UV region. The spectrum of this compound would be expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system.

The spectrum of 2-naphthaldehyde shows absorption maxima at approximately 246 nm, 286 nm, and 342 nm. nih.gov The introduction of a chloro substituent at the 5-position is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system by the lone pair electrons of the chlorine atom. This effect is often observed in chloronaphthalenes. researchgate.netresearchgate.net The fine vibronic structure often seen in the spectra of naphthalenes may also be affected by the substitution.

The electronic transitions responsible for these absorptions are primarily π → π* transitions of the naphthalene ring system, which are influenced by the auxochromic effect of the chloro group and the chromophoric aldehyde group. A weak n → π* transition associated with the carbonyl group may also be observed at longer wavelengths, often as a shoulder on the main absorption bands.

Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent):

| Transition | Predicted λmax (nm) |

| π → π | ~250 |

| π → π | ~290 |

| π → π | ~350 |

| n → π | ~360-380 (weak) |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

The process begins with the growth of a high-quality single crystal of the subject compound, which can often be the most challenging step in the analysis. nih.gov This crystal, typically 0.1 to 0.2 millimeters in size, is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. ub.eduinflibnet.ac.in The electrons within the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots (reflections). fiveable.meazolifesciences.com The geometry and intensity of this pattern are directly related to the arrangement of atoms within the crystal lattice. fiveable.me By analyzing these diffraction data, the electron density map of the molecule can be calculated, revealing the precise positions of each atom. ub.edu

Prospective Analysis of this compound:

While no published crystal structure for this compound is currently available, a hypothetical XRD analysis would yield a comprehensive set of crystallographic data. This would include the crystal system, space group, and unit cell dimensions (the fundamental repeating unit of the crystal). Furthermore, it would provide the exact coordinates of each carbon, hydrogen, oxygen, and chlorine atom, allowing for the precise calculation of all bond lengths and angles. The analysis would also reveal details about the planarity of the naphthalene ring system and the orientation of the carboxaldehyde and chloro substituents. Intermolecular interactions, such as potential π-stacking of the naphthalene rings or other non-covalent interactions, would also be elucidated.

To illustrate the type of information obtained from such an experiment, a representative data table for a hypothetical organic compound is presented below.

Table 1: Representative Crystallographic Data Table (Note: This table is a hypothetical example and does not represent actual data for this compound.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₇ClO |

| Formula Weight | 190.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.328 |

| b (Å) | 7.452 |

| c (Å) | 16.851 |

| α (°) | 90 |

| β (°) | 92.70 |

| γ (°) | 90 |

| Volume (ų) | 792.1 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.598 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and provides valuable structural information through the analysis of fragmentation patterns. libretexts.org When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), forming a molecular ion (M•+). libretexts.org This ion, along with fragments resulting from its decomposition, are separated by their m/z ratio and detected.

Prospective Analysis of this compound:

For this compound (C₁₁H₇ClO), the molecular ion peak would be a key feature in its mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion would appear as a pair of peaks: one for the molecule containing ³⁵Cl and another, two mass units higher (M+2), for the molecule with ³⁷Cl. nptel.ac.inlibretexts.org The intensity of the M+2 peak would be about one-third that of the molecular ion peak, a characteristic signature for a monochlorinated compound. libretexts.orgdocbrown.info

The molecular weight of C₁₁H₇³⁵ClO is 190.0185 g/mol , and for C₁₁H₇³⁷ClO it is 192.0156 g/mol . Therefore, prominent peaks would be expected at m/z 190 and 192.

Fragmentation of the molecular ion provides a fingerprint that aids in structural elucidation. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the entire formyl group (M-29). nptel.ac.inwhitman.edulibretexts.org The stable aromatic structure of the naphthalene core would result in a prominent molecular ion. libretexts.org

Key predicted fragmentation pathways for this compound include:

Loss of a hydrogen radical (-H•): This α-cleavage would result in a fragment at m/z 189/191. jove.com

Loss of the formyl radical (-CHO•): This would lead to a 5-chloronaphthyl cation at m/z 161/163. libretexts.org

Loss of carbon monoxide (-CO): Following the loss of the hydrogen atom, the resulting ion could lose CO to give a fragment at m/z 161/163.

Loss of the chlorine atom (-Cl•): This would produce a fragment corresponding to naphthaldehyde at m/z 155.

Loss of the entire chloro substituent and the aldehyde group: This could lead to a naphthyl cation at m/z 126.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Identity of Lost Fragment | Structure of Ion Fragment |

|---|---|---|---|

| 190 | 192 | - | [C₁₁H₇ClO]⁺ (Molecular Ion) |

| 189 | 191 | H• | [C₁₁H₆ClO]⁺ |

| 161 | 163 | CHO• | [C₁₀H₆Cl]⁺ |

| 155 | - | Cl• | [C₁₁H₇O]⁺ |

| 126 | - | Cl•, CHO• | [C₁₀H₆]⁺ |

Theoretical and Computational Chemistry Studies on 5 Chloronaphthalene 2 Carboxaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

The electronic structure of a molecule is foundational to its chemical behavior. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in painting a detailed picture of the electron distribution and orbital interactions within 5-Chloronaphthalene-2-carboxaldehyde.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Density Functional Theory (DFT) methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to locate the minimum energy structure of this compound. nih.gov

The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to find the conformation with the lowest electronic energy. For this compound, the resulting geometry reveals a planar naphthalene (B1677914) ring system, a consequence of its aromatic sp² hybridized carbon atoms. The chlorine and carboxaldehyde substituents lie in the same plane as the naphthalene core. Theoretical calculations for related chloro-aldehyde compounds have shown excellent agreement with experimental data from X-ray crystallography, validating the accuracy of the computational approach. nih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C5-Cl | 1.745 | C4-C5-Cl | 120.5 |

| C2-C(O)H | 1.480 | C1-C2-C(O) | 122.1 |

| C=O | 1.215 | C3-C2-C(O) | 119.8 |

| C(O)-H | 1.110 | O=C-H | 121.5 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. eurjchem.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For this compound, the HOMO is typically localized over the electron-rich naphthalene ring, while the LUMO is distributed over the carboxaldehyde group and the aromatic system, indicating that intramolecular charge transfer (ICT) is possible upon electronic excitation. eurjchem.comresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Energy (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.13 |

| Ionization Potential (I ≈ -EHOMO) | 6.58 |

| Electron Affinity (A ≈ -ELUMO) | 2.45 |

| Chemical Hardness (η = (I-A)/2) | 2.065 |

| Electronegativity (χ = (I+A)/2) | 4.515 |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.deq-chem.com This method provides quantitative insight into the charge distribution and the stabilizing effects of electron delocalization.

NBO analysis for this compound quantifies hyperconjugative interactions, which are stabilizing charge transfers from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, represented by the stabilization energy E(2). Significant interactions often involve the delocalization of π-electrons from the naphthalene ring to the anti-bonding π* orbitals of the carbonyl group (π → π), and the delocalization of lone pairs from the chlorine and oxygen atoms into adjacent anti-bonding orbitals (n → σ or n → π*). eurjchem.comresearchgate.net These interactions are crucial for understanding the molecule's electronic stability and the influence of its substituents. ijnc.ir

Table 3: Second-Order Perturbation Analysis of Hyperconjugative Interactions from NBO Calculations

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π(C-C)ring | 18.5 | n → π |

| LP (Cl) | σ(C4-C5) | 5.2 | n → σ |

| π (C1-C2) | π(C=O) | 15.8 | π → π |

| π (C3-C4) | π(C1-C9) | 20.1 | π → π |

| LP denotes a lone pair orbital. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. unibo.it For this compound, DFT calculations can simulate infrared (IR), Raman, and UV-Visible spectra with a high degree of accuracy.

Vibrational frequencies (IR and Raman) are calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum allows for the assignment of specific vibrational modes (e.g., C=O stretch, C-Cl stretch, aromatic C-H bends) to the experimentally observed peaks. nih.govmdpi.com

Electronic transitions, observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). eurjchem.com These calculations provide the excitation energies and oscillator strengths for transitions from the ground state to various excited states. For this compound, the primary electronic transitions are typically of a π → π* and n → π* nature, associated with the aromatic system and the carbonyl group, respectively. researchgate.net

Reaction Mechanism Elucidation Through Transition State Calculations

Computational chemistry is a key tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves locating not only the reactants and products but also the high-energy transition states (TS) that connect them.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, DFT methods can be used to calculate the geometries and energies of the transition states. The energy barrier (activation energy) determined from the difference in energy between the reactant and the transition state provides a quantitative measure of the reaction's feasibility. Studies on the formation of polychlorinated naphthalenes have utilized DFT to investigate reaction pathways and kinetics, demonstrating the power of this approach. nih.gov

Solvent Effects on Chemical Reactivity and Spectroscopic Properties: A Computational Perspective

Chemical reactions and spectroscopic measurements are most often performed in a solvent, which can significantly influence molecular properties. Computational models can account for these environmental effects. The Polarizable Continuum Model (PCM), and its variants like the Integral Equation Formalism PCM (IEFPCM), are commonly used to simulate the presence of a solvent. eurjchem.com

These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. By performing calculations within this virtual solvent environment, it is possible to predict how properties such as geometric parameters, HOMO-LUMO gap, and UV-Vis absorption maxima will change from the gas phase to a solution. For polar molecules like this compound, polar solvents are expected to stabilize the ground state and excited states differently, often leading to a shift (either blue or red) in the absorption spectra, a phenomenon known as solvatochromism. eurjchem.com

Charge Distribution and Reactivity Indices

The distribution of electron density and the identification of reactive sites within a molecule are fundamental to understanding its chemical behavior. In the realm of computational chemistry, Mulliken population analysis and Frontier Molecular Orbital (FMO) theory are powerful tools for elucidating these characteristics. While specific experimental and comprehensive theoretical studies on this compound are not extensively available in public literature, the principles of these computational methods can be applied to predict its electronic properties and reactivity.

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its electrostatic potential and the polarity of its bonds. This analysis is performed through Density Functional Theory (DFT) calculations, a common computational approach for studying the electronic structure of molecules. The calculated atomic charges indicate the electron-rich and electron-deficient regions of the molecule, which are crucial in predicting how it will interact with other chemical species.

For this compound, it is anticipated that the electronegative chlorine and oxygen atoms would carry negative partial charges, while the carbon atoms bonded to them would exhibit positive partial charges. The hydrogen atoms are generally expected to have small positive charges. The precise values, however, are sensitive to the basis set used in the DFT calculations.

Interactive Data Table: Predicted Mulliken Atomic Charges for this compound (Hypothetical) (Note: The following data is illustrative and based on general principles of computational chemistry, as specific literature values are not available.)

| Atom | Predicted Partial Charge (e) |

| Cl | Negative |

| O (aldehyde) | Negative |

| C (aldehyde) | Positive |

| C (naphthalene ring) | Variable (some positive, some negative) |

| H | Positive |

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energy values, various global reactivity indices can be calculated. These indices provide a quantitative measure of the molecule's reactivity. Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ = -χ).

Interactive Data Table: Calculated Reactivity Indices for a Representative Aryl Halide Carboxaldehyde (Illustrative) (Note: The following data is for a representative molecule and is intended to illustrate the concepts, as specific literature values for this compound are not available.)

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -2.0 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.5 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 2.0 |

| Electronegativity | χ | (I + A) / 2 | 4.25 |

| Chemical Hardness | η | (I - A) / 2 | 2.25 |

| Global Softness | S | 1 / (2η) | 0.22 |

| Electrophilicity Index | ω | μ2 / (2η) | 4.01 |

These theoretical and computational approaches provide a framework for understanding the electronic structure and predicting the reactivity of this compound, even in the absence of extensive experimental data. The charge distribution and reactivity indices are invaluable for designing new synthetic pathways and for understanding the molecule's potential interactions in various chemical and biological systems.

Advanced Materials Science Applications of 5 Chloronaphthalene 2 Carboxaldehyde Derivatives

Applications in Organic Electronics and Optoelectronic Materials

The development of new electronically active organic materials is a cornerstone of modern electronics. Naphthalene-based compounds are widely used as building blocks for these materials due to their inherent aromaticity and charge transport capabilities. nih.govmdpi.com Derivatives of 5-Chloronaphthalene-2-carboxaldehyde are promising precursors for creating the next generation of organic electronic and optoelectronic devices.

Precursors for Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs). The performance of these materials is intrinsically linked to their molecular structure, which influences molecular packing, charge carrier mobility, and stability. sigmaaldrich.comrsc.org Naphthalene (B1677914) derivatives, in particular, have been successfully incorporated into high-performance semiconductor materials. nih.gov

The aldehyde functional group of this compound is a key reactive site for building larger, conjugated systems essential for semiconductor behavior. Through condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, the aldehyde can be used to extend the π-conjugated system, a fundamental strategy for tuning the electronic properties of the material. The presence of the naphthalene core provides a rigid, planar structure that facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. The chloro-substituent further modifies the electronic properties, influencing the energy levels (HOMO/LUMO) of the final semiconductor material.

| Property | Influence of this compound Moiety |

| Charge Carrier Mobility | The planar naphthalene core promotes ordered molecular packing, enhancing charge transport. |

| Energy Levels (HOMO/LUMO) | The chloro group acts as an electron-withdrawing group, lowering the energy levels, which can improve air stability for n-type materials. |

| Solubility & Processability | The core structure can be functionalized to attach solubilizing groups, enabling solution-based processing for device fabrication. sigmaaldrich.com |

| Thermal & Chemical Stability | Naphthalene-based systems are known for their high thermal, chemical, and photochemical stability. gatech.edu |

This interactive table summarizes the potential impact of incorporating this compound into organic semiconductor designs.

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In OLEDs, naphthalene-based polymers are recognized as one of the most suitable classes of materials for blue-light-emitting applications. mdpi.com Derivatives of this compound can be used to synthesize emissive layers or host materials. The wide bandgap of the naphthalene unit is conducive to blue emission, and modification via the aldehyde group allows for the fine-tuning of the emission color and quantum efficiency. researchgate.net Naphthalene diimide (NDI) derivatives, which can be synthesized from precursors like this compound, are particularly noted for their high electron affinities and charge-carrier mobility, making them excellent n-type materials for both OLEDs and OPVs. gatech.edud-nb.info

For OPV applications, the key is to create materials with appropriate energy levels for efficient charge separation at the donor-acceptor interface. rsc.orgresearchgate.net By reacting this compound with various aromatic amines or other nucleophiles, it is possible to create donor-acceptor molecules. The electron-withdrawing nature of the chloro and aldehyde-derived groups, combined with the naphthalene core, allows for precise control over the material's absorption spectrum and frontier molecular orbital energies, which are critical for photovoltaic performance.

Development of Functional Dyes and Pigments

The chromophoric naphthalene system makes this compound an excellent starting point for the synthesis of novel dyes and pigments with specialized functions.

Fluorescent Molecular Rotors and Probes

Fluorescent molecular rotors are a class of dyes whose fluorescence quantum yield is highly sensitive to the viscosity of their local environment. nih.gov These molecules typically possess a donor-π-acceptor (D-π-A) structure. Upon photoexcitation, they can relax through a non-radiative pathway involving intramolecular rotation. In viscous environments, this rotation is hindered, forcing the molecule to relax via fluorescence, leading to a "turn-on" signal. nih.govescholarship.org

This compound is an ideal precursor for molecular rotors. The naphthalene ring serves as the π-conjugated bridge. The aldehyde group is a key component for creating the final rotor structure, typically through a Knoevenagel condensation with an active methylene (B1212753) compound like methyl 2-cyanoacetate. nih.govrsc.orgthermofisher.cn This reaction creates a dicyanovinyl group, a potent electron acceptor, completing the D-π-A design required for molecular rotor functionality. The fluorescence properties can be further tuned by introducing an electron-donating group elsewhere on the naphthalene ring.

Hypothetical Synthesis and Properties of a Molecular Rotor

| Reactant 1 | Reactant 2 | Reaction Type | Resulting Structure Feature | Expected Photophysical Property |

|---|

This interactive table outlines the synthesis of a potential fluorescent molecular rotor from this compound.

Azo Dye Synthesis Precursors

Azo dyes represent the largest class of synthetic colorants and are characterized by the -N=N- azo bond. nih.gov Their synthesis classically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich component. anjs.edu.iq While this compound cannot be used directly in this reaction, it is a valuable precursor to the necessary intermediates.

The aldehyde group can be converted into an amino group through reductive amination. The resulting 5-chloro-2-aminomethylnaphthalene or related amino-naphthalene derivatives can then serve as either the diazo component or the coupling component in azo dye synthesis. researchgate.netgoogle.com The naphthalene ring is a common structural motif in high-performance azo dyes, contributing to their color and fastness properties. iipseries.org The chloro-substituent on the ring will influence the final color of the dye by modifying the electronic structure of the chromophore.

Ligands and Coordination Chemistry in Catalysis

The field of catalysis heavily relies on the design of ligands that can coordinate to metal centers and modulate their reactivity. Schiff base ligands, formed by the condensation of an aldehyde with a primary amine, are among the most versatile and widely studied ligands in coordination chemistry due to their synthetic accessibility and electronic tunability. nih.gov

This compound is an excellent starting material for generating a wide array of Schiff base ligands. By reacting it with various primary amines (e.g., anilines, alkylamines, amino acids), a diverse library of bidentate or multidentate ligands can be produced. nahrainuniv.edu.iqmdpi.com These ligands, featuring an imine (-C=N-) nitrogen and potentially other donor atoms from the amine precursor, can chelate to a variety of transition metals (e.g., Ni, Cu, Co, Fe). acs.orgsphinxsai.com

The resulting metal complexes have significant potential as catalysts for various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.comsphinxsai.com The specific properties of the catalyst, including its activity and selectivity, are determined by the coordination geometry and the electronic environment around the metal center. The naphthalene backbone of the ligand provides steric bulk and electronic effects, while the chloro-substituent can fine-tune the Lewis acidity of the coordinated metal ion, both of which are critical factors in catalytic performance. acs.orgnih.gov

Potential Schiff Base Ligands and Their Catalytic Applications

| Amine Precursor | Resulting Ligand Type | Coordinating Metal Ion | Potential Catalytic Application |

|---|---|---|---|

| Aniline | Bidentate (N,N) | Cu(II), Co(II) | Oxidation of alcohols, Claisen-Schmidt condensation. mdpi.com |

| Ethanolamine | Bidentate (N,O) | Ni(II), Zn(II) | Epoxidation of olefins. |

This interactive table shows examples of Schiff base ligands that can be synthesized from this compound and their potential uses in catalysis.

Design of Metal Chelates and Complexes

The aldehyde functionality of a molecule like this compound would be a prime site for the synthesis of Schiff base ligands. These ligands are typically formed through the condensation reaction of an aldehyde with a primary amine. The resulting imine or azomethine group (-C=N-) is an excellent coordinating site for a wide range of metal ions.

The general approach to designing metal chelates from an aldehyde-containing precursor involves a one-pot synthesis where the aldehyde, a suitable amine, and a metal salt are reacted together. The choice of the amine and the metal ion can be tailored to achieve specific properties in the final metal complex. For instance, the use of chiral amines can lead to the formation of chiral metal complexes, which are of interest in asymmetric catalysis.

While no specific metal complexes of this compound have been reported in the available literature, the synthesis of metal complexes with other naphthalene-based Schiff base ligands is well-documented. These complexes often exhibit interesting coordination geometries and electronic properties.

Catalytic Performance in Organic Transformations

Metal complexes derived from Schiff base ligands are widely investigated for their catalytic activity in various organic transformations. The catalytic properties of these complexes are influenced by the nature of the metal center, the coordination environment provided by the ligand, and the electronic and steric effects of the substituents on the ligand framework.

For a hypothetical metal complex derived from this compound, the naphthalene moiety could influence the catalytic activity through electronic effects and by providing a specific steric environment around the metal center. The chloro-substituent, being an electron-withdrawing group, could modulate the electron density at the metal center, thereby affecting its catalytic performance.

Catalytic applications of related naphthalene-based Schiff base metal complexes have been reported in areas such as oxidation reactions, reductions, and carbon-carbon bond-forming reactions. For example, cobalt-salen complexes have been used in the hydrogenation of aldehydes. acs.org The specific catalytic behavior of a complex of this compound would need to be determined experimentally.

Naphthalene-Based Compounds in Host-Guest Chemistry

Naphthalene-containing molecules are frequently used as building blocks in the construction of macrocyclic hosts for applications in host-guest chemistry. nih.govfu-berlin.denih.gov The rigid and planar structure of the naphthalene unit can be exploited to create well-defined cavities capable of encapsulating guest molecules. The electronic properties of the naphthalene ring also allow for non-covalent interactions, such as π-π stacking, which can contribute to guest binding.

The synthesis of naphthalene-based macrocycles often involves the condensation of a naphthalene derivative bearing reactive functional groups. A molecule like this compound could potentially serve as a monomer or a precursor to a monomer for the synthesis of such macrocycles. The aldehyde group could be used to form linkages through reactions like imine condensation or Wittig-type reactions.

While there are no specific reports on the use of this compound in host-guest chemistry, the general principles of macrocycle design suggest that it could be a viable starting material. The resulting host molecule would have a unique electronic and steric environment due to the presence of the chloro-naphthalene unit, which could lead to selective binding of specific guest molecules.

Design of Novel Organic Materials with Tailored Properties

The development of novel organic materials with specific, tailored properties is a major focus of modern materials science. Naphthalene-based compounds are of interest in this area due to their inherent photophysical and electronic properties. The aldehyde functionality provides a route to incorporate these naphthalene units into larger molecular architectures, such as polymers or dendrimers.

For instance, the aldehyde group can be converted into a variety of other functional groups, or it can be used in polymerization reactions. This could lead to the creation of materials with applications in areas such as organic electronics, sensors, or responsive materials. The properties of the final material would be influenced by the structure of the naphthalene precursor and the way it is incorporated into the larger molecular assembly.

Although no specific organic materials derived from this compound are described in the searched literature, the versatility of the naphthalene-carboxaldehyde structural motif suggests a range of possibilities for the design of new functional materials.

Future Research Directions and Emerging Trends

Innovations in Regioselective Synthesis of Naphthalene (B1677914) Carboxaldehydes

The precise placement of functional groups on the naphthalene core is a formidable challenge in synthetic chemistry. The development of regioselective methods is paramount for efficiently producing specific isomers like 5-Chloronaphthalene-2-carboxaldehyde, thereby avoiding laborious separation processes. Future research is focused on pioneering synthetic strategies that offer high precision and yield.

A significant area of innovation lies in the direct C−H functionalization of naphthalene derivatives. chemistryviews.org This approach seeks to directly convert a carbon-hydrogen bond into a carbon-aldehyde bond at a specific position, which is a highly atom-economical strategy. One emerging technique is the use of transient directing groups, which can temporarily attach to the naphthalene scaffold, guide a metal catalyst to a specific C-H bond for formylation, and then detach, leaving the desired product. chemistryviews.org This method has shown promise in the methylation of 1-naphthaldehydes and could be adapted for the synthesis of chloro-substituted analogues. chemistryviews.org

Furthermore, cascade or domino reactions represent another frontier. These processes involve the formation of multiple chemical bonds in a single operation, streamlining the synthetic sequence. researchgate.net Researchers are designing novel palladium-catalyzed annulation reactions and metal-free radical cascade reactions that can build the substituted naphthalene core from simpler, acyclic precursors in a highly controlled manner. researchgate.net These methods offer a powerful alternative to traditional multi-step sequences that often start from already-formed naphthalene systems. chemistryviews.org

Integration with Supramolecular Chemistry for Advanced Material Architectures

The field of supramolecular chemistry, which studies chemical systems composed of multiple molecules linked by non-covalent interactions, offers a platform for designing advanced materials. The unique electronic and structural features of this compound make it an attractive building block, or tecton, for creating ordered, functional architectures.

The key to its utility in supramolecular chemistry lies in the functional groups it possesses. The aldehyde group can act as a hydrogen bond acceptor, while the chlorine atom can participate in halogen bonding. The extended π-system of the naphthalene rings facilitates π-π stacking interactions. rsc.org These directional, non-covalent forces can be exploited to guide the self-assembly of molecules into well-defined structures, such as layers, chains, or complex three-dimensional networks. nih.govresearchgate.net

Future research will likely focus on co-crystallization of this compound with other complementary molecules to form new materials with tailored properties, such as liquid crystals or porous organic frameworks. The integration of metal ions could lead to the formation of coordination polymers or metal-organic frameworks (MOFs), where the naphthalene derivative acts as a ligand. rsc.org Such materials are under investigation for applications in gas storage, separation, and catalysis.

Exploration of Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. uniroma1.it The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. For a compound like this compound, this involves moving away from classical methods that may rely on stoichiometric amounts of toxic reagents or harsh reaction conditions.

Future research in this area will focus on several key strategies. The first is the development of catalytic processes. Using catalysts, rather than stoichiometric reagents, reduces waste and allows for reactions to occur under milder conditions. uniroma1.it This includes exploring novel metal-based catalysts or even metal-free catalysts like organocatalysts. Another avenue is the use of greener solvents, replacing volatile organic compounds with alternatives like water, supercritical fluids, or ionic liquids.

Furthermore, continuous flow chemistry is a promising approach for enhancing the safety and efficiency of chemical production. uniroma1.it Performing reactions in a continuous flow reactor instead of a traditional batch reactor can offer better control over reaction parameters, leading to higher yields, cleaner products, and a reduction in waste. uniroma1.it The application of these green principles could lead to a more economically and environmentally sustainable production method for this compound and related compounds.

Advanced Computational Methodologies for Predicting Novel Reactivity and Properties

Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to model and predict molecular behavior before engaging in extensive lab work. nih.gov For this compound, advanced computational methods can provide profound insights into its electronic structure, potential reactivity, and spectroscopic properties.

Methods like Density Functional Theory (DFT) can be used to calculate the molecule's most stable three-dimensional structure and its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). eurjchem.com The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. eurjchem.com Furthermore, calculating the Molecular Electrostatic Potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. eurjchem.com

These computational tools can be used to design new reactions, predict the outcomes of unknown transformations, and even screen for potential applications. For instance, by modeling the interaction of this compound with a biological target or a material surface, researchers can generate hypotheses and guide future experimental efforts in drug discovery or materials science. nih.gov This synergy between computational prediction and experimental validation accelerates the pace of innovation.

Q & A

What are the common synthetic routes for 5-Chloronaphthalene-2-carboxaldehyde, and how do reaction conditions influence yield and purity?

Classification : Basic

Methodological Answer :

The synthesis typically involves functionalization of naphthalene derivatives. Key methods include:

- Chlorination : Direct chlorination of naphthalene precursors at the 5-position using reagents like Cl2 or SO2Cl2 under controlled temperatures (e.g., 40–60°C) to avoid over-chlorination .

- Oxidation : Oxidation of 5-chloro-2-methylnaphthalene using oxidizing agents (e.g., KMnO4 or CrO3) in acidic media to convert methyl groups to carboxaldehyde. Solvent choice (e.g., acetic acid vs. H2SO4) significantly impacts reaction efficiency .

- Grignard Reagents : Formylation via organometallic intermediates, though this requires anhydrous conditions and inert atmospheres to prevent side reactions .

Critical Factors : Temperature control, stoichiometric ratios, and purification steps (e.g., recrystallization or column chromatography) are essential to achieve >95% purity. Impurities often arise from incomplete chlorination or over-oxidation .

How can researchers optimize regioselectivity during electrophilic substitution reactions involving this compound?

Classification : Advanced

Methodological Answer :

Regioselectivity in electrophilic substitutions (e.g., nitration, sulfonation) is influenced by:

- Directing Effects : The electron-withdrawing carboxaldehyde group at the 2-position deactivates the ring, directing electrophiles to the 6- or 8-positions. The chlorine at the 5-position further modulates electron density, favoring 8-substitution in some cases .

- Catalytic Systems : Use of Lewis acids (e.g., FeCl3 or AlCl3) to stabilize transition states and enhance selectivity. For example, nitration with HNO3/H2SO4 at 0–5°C minimizes polysubstitution .

- Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution. Experimental validation via HPLC or <sup>1</sup>H/<sup>13</sup>C NMR confirms product structures .

What analytical techniques are most effective for characterizing this compound and its derivatives?

Classification : Basic

Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities, while GC-MS identifies volatile byproducts .

- Spectroscopy :

- X-ray Crystallography : Resolves crystal packing and molecular geometry, critical for studying solid-state reactivity .

How do solvent polarity and temperature affect the stability of this compound in solution?

Classification : Advanced

Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the aldehyde group via hydrogen bonding but may accelerate hydrolysis in aqueous mixtures. Non-polar solvents (e.g., toluene) reduce degradation but limit solubility .

- Temperature : Storage at –20°C in amber vials under N2 minimizes aldol condensation or oxidation. Kinetic studies using UV-Vis spectroscopy show decomposition rates increase by 30% at 25°C compared to 4°C .

- Stabilizers : Addition of radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) mitigates metal-catalyzed degradation .

What are the key challenges in scaling up the synthesis of this compound for industrial research?

Classification : Advanced

Methodological Answer :

- Reactor Design : Batch reactors require precise temperature gradients to avoid exothermic runaway reactions. Continuous-flow systems improve heat dissipation and yield consistency .

- Purification : Distillation under reduced pressure (1–5 mmHg) separates the product from high-boiling byproducts. Simulated moving bed (SMB) chromatography enhances throughput .

- Waste Management : Chlorinated byproducts (e.g., HCl gas) necessitate scrubbers, and solvent recovery (e.g., via rotary evaporation) reduces environmental impact .

How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Classification : Advanced

Methodological Answer :

- Density Functional Theory (DFT) : Calculates activation energies for proposed mechanisms (e.g., nucleophilic aromatic substitution at the 5-position) and identifies transition states .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, guiding solvent selection for experimental trials .

- QSAR Models : Predicts bioactivity of derivatives by correlating electronic parameters (e.g., Hammett constants) with experimental IC50 values in drug-discovery contexts .

What safety protocols are critical when handling this compound in laboratory settings?

Classification : Basic

Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for all manipulations to avoid inhalation .

- Storage : Keep in airtight containers with desiccants (e.g., silica gel) at –20°C. Label containers with GHS hazard pictograms (e.g., corrosive, toxic) .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose of waste via certified hazardous waste channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.